molecular formula C17H13ClO4 B2368777 6-chloro-3-(3,4-dimethoxyphenyl)-2H-chromen-2-one CAS No. 331949-93-0

6-chloro-3-(3,4-dimethoxyphenyl)-2H-chromen-2-one

Cat. No.: B2368777
CAS No.: 331949-93-0
M. Wt: 316.74
InChI Key: KHYCCMHQWABAAN-UHFFFAOYSA-N
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Description

6-chloro-3-(3,4-dimethoxyphenyl)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by the presence of a chloro substituent at the 6th position and a 3,4-dimethoxyphenyl group at the 3rd position of the chromen-2-one core

Preparation Methods

The synthesis of 6-chloro-3-(3,4-dimethoxyphenyl)-2H-chromen-2-one typically involves the condensation of 6-chloro-2H-chromen-2-one with 3,4-dimethoxybenzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is then heated to reflux, and the product is isolated by filtration and recrystallization.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

6-chloro-3-(3,4-dimethoxyphenyl)-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of dihydro derivatives.

    Substitution: The chloro substituent at the 6th position can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids and phenols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and methanol, as well as catalysts such as palladium on carbon for hydrogenation reactions.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: It exhibits significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers have explored its potential as a lead compound for the development of new therapeutic agents.

    Medicine: The compound has shown promise in preclinical studies for the treatment of various diseases, including cancer and infectious diseases. Its ability to inhibit specific enzymes and signaling pathways makes it a potential candidate for drug development.

    Industry: In the agricultural sector, the compound is investigated for its potential use as a pesticide or herbicide due to its bioactive properties. Additionally, it finds applications in material science for the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 6-chloro-3-(3,4-dimethoxyphenyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as kinases and proteases, which play crucial roles in cellular signaling and regulation. By binding to the active sites of these enzymes, the compound can modulate their activity and disrupt key biological processes.

In cancer cells, the compound has been shown to induce apoptosis (programmed cell death) by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins. This dual action makes it a potent anticancer agent with the potential to overcome resistance mechanisms in cancer therapy.

Comparison with Similar Compounds

6-chloro-3-(3,4-dimethoxyphenyl)-2H-chromen-2-one can be compared with other similar compounds, such as:

    6-chloro-3-phenyl-2H-chromen-2-one: Lacks the methoxy groups on the phenyl ring, which may result in different biological activities and chemical reactivity.

    3-(3,4-dimethoxyphenyl)-2H-chromen-2-one: Lacks the chloro substituent, which can influence its pharmacokinetic properties and target specificity.

    6-bromo-3-(3,4-dimethoxyphenyl)-2H-chromen-2-one: The presence of a bromo substituent instead of chloro can affect the compound’s reactivity and interaction with biological targets.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The combination of chloro and methoxy substituents enhances its potential as a versatile compound for various applications in research and industry.

Properties

IUPAC Name

6-chloro-3-(3,4-dimethoxyphenyl)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClO4/c1-20-15-5-3-10(9-16(15)21-2)13-8-11-7-12(18)4-6-14(11)22-17(13)19/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHYCCMHQWABAAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC3=C(C=CC(=C3)Cl)OC2=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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